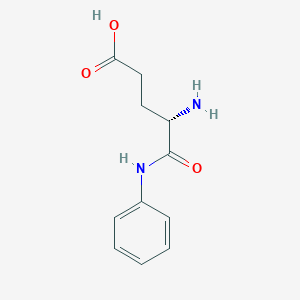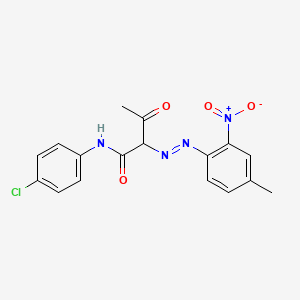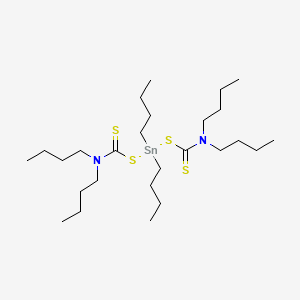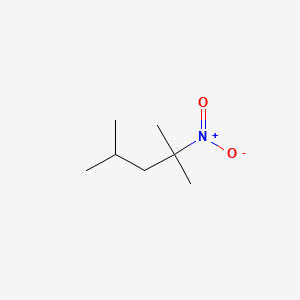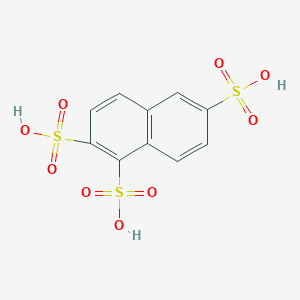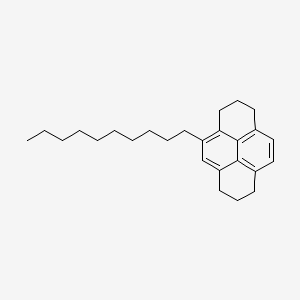
Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro-: is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains. This compound has a molecular formula of C26H36 and a molecular weight of 348.5640 g/mol . It is characterized by the addition of a decyl group and hydrogenation at specific positions on the pyrene ring, which modifies its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- typically involves the hydrogenation of pyrene in the presence of a decyl group. One common method is the photochemical reduction of pyrene using triphenyltin hydride
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to achieve the desired hydrogenation and substitution . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can be achieved using hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the decyl group or the remaining aromatic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tert-butyl chloride (t-BuCl) for bulky electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- is used in the synthesis of complex organic molecules and as a building block for supramolecular chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- involves its interaction with molecular targets through its aromatic and hydrophobic properties. The decyl group enhances its solubility in organic solvents, facilitating its incorporation into various molecular systems. The hydrogenated pyrene ring can participate in π-π interactions and hydrophobic interactions, influencing the compound’s behavior in biological and chemical systems .
Comparison with Similar Compounds
Pyrene, 1,2,3,6,7,8-hexahydro-: Similar hydrogenation pattern but lacks the decyl group.
Bromopyrene derivatives: Substituted at different positions with bromine atoms.
Uniqueness: Pyrene, 4-decyl-1,2,3,6,7,8-hexahydro- is unique due to the presence of the decyl group, which enhances its solubility and modifies its chemical reactivity compared to other pyrene derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
56247-94-0 |
|---|---|
Molecular Formula |
C26H36 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
4-decyl-1,2,3,6,7,8-hexahydropyrene |
InChI |
InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-12-22-19-23-15-10-13-20-17-18-21-14-11-16-24(22)26(21)25(20)23/h17-19H,2-16H2,1H3 |
InChI Key |
RJQGNYIKTOWQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol](/img/structure/B13795352.png)
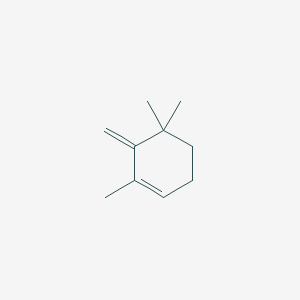
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
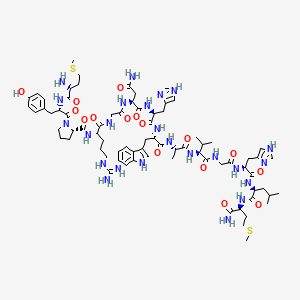
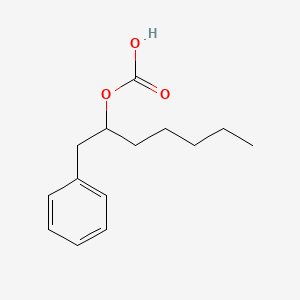
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
